2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile
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Overview
Description
2-[(E)-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-4,5-BIS(4-METHOXYPHENYL)FURAN-3-CARBONITRILE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a furan ring substituted with dimethylamino and methoxyphenyl groups, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-4,5-BIS(4-METHOXYPHENYL)FURAN-3-CARBONITRILE typically involves the formation of Schiff bases through the condensation of an aldehyde with an amine. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity, essential for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[(E)-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-4,5-BIS(4-METHOXYPHENYL)FURAN-3-CARBONITRILE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
2-[(E)-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-4,5-BIS(4-METHOXYPHENYL)FURAN-3-CARBONITRILE stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties not found in similar compounds .
Properties
Molecular Formula |
C28H25N3O3 |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile |
InChI |
InChI=1S/C28H25N3O3/c1-31(2)22-11-5-19(6-12-22)18-30-28-25(17-29)26(20-7-13-23(32-3)14-8-20)27(34-28)21-9-15-24(33-4)16-10-21/h5-16,18H,1-4H3/b30-18+ |
InChI Key |
CIYZJXVJWXVQTI-UXHLAJHPSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/C2=C(C(=C(O2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C#N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=C(C(=C(O2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C#N |
Origin of Product |
United States |
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